molecular formula C18H32O15 B594375 3-Fucosyllactose CAS No. 41312-47-4

3-Fucosyllactose

Cat. No.: B594375
CAS No.: 41312-47-4
M. Wt: 488.4 g/mol
InChI Key: OVYANALZSAYBOJ-XOGIJULASA-N
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Description

3-Fucosyllactose (3-FL) is a trisaccharide that is lactose in which the hydroxy group at position 3 of the glucosyl moiety has undergone formal condensation with the anomeric hydroxy group of fucose (6-deoxy-L-galactose) to give the corresponding glycoside . It is found in human milk and has a role as a human metabolite . They are formed of combinations of glucose, N-acetylglucosamine, galactose (Gal), fucose (Fuc), and N-acetylneuraminic acid (sialic acid), with a lactose unit at the reducing end .


Synthesis Analysis

The synthesis of 3-FL can be realized by enzymatic and cell factory approaches . An α-1,3-fucosyltransferase mutant was introduced into an engineered Escherichia coli (E. coli) capable of producing GDP-L-fucose, leading to a promising 3-FL titer in a 5.0-L bioreactor . To increase the availability of cofactors (NADPH and GTP) for optimized 3-FL production, zwf, pntAB, and gsk genes were successively overexpressed, finally resulting in a higher 3-FL level with a titer of 35.72 g/L and a yield of 0.82 mol 3-FL/mol lactose .


Molecular Structure Analysis

The molecular structure of 3-FL has been determined by high-performance liquid chromatography – electrospray ionisation – tandem mass spectrometry (HPLC-ESI-MS/MS), based on its collision-induced decay (CID) fragmentation pattern and multiple reaction monitoring (MRM) analysis . The main component is 3-FL, a trisaccharide comprised of D-galactose and D-glucose to which L-fucose is linked through an α- (1-3) bond: β- d -Gal- (1-4)- [α- l -Fuc (1-3)]- d -Glc .


Physical and Chemical Properties Analysis

The molecular weight of 3-FL is 488.4 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • 3-FL is a significant oligosaccharide in human milk and is used as a nutritional additive in infant formula due to its biological functions like promoting bifidobacteria growth, inhibiting pathogen infection, and improving immune response. Studies have developed synthetic biology approaches for efficient biosynthesis of 3-FL in engineered Escherichia coli, demonstrating the feasibility of large-scale production (Huang et al., 2017).

  • Production of 3-FL in engineered E. coli using α-1,3-Fucosyltransferase from Helicobacter pylori has been investigated. This research suggests that glycerol is a more effective carbon source than glucose for 3-FL production (Jung, Park, & Seo, 2019).

  • A study reported gram-scale production of 3-FL using E. coli BL21(DE3) with modified β-galactosidase and optimized culture conditions (Choi, Park, Seo, & Kim, 2019).

  • Research on engineering α-1,3-fucosyltransferases for 3-FL production in E. coli has been conducted, focusing on enhancing the productivity of 3-FL compared to 2'-fucosyllactose (Yu et al., 2018).

  • The in vitro effects of L-fucose and fucosyllactoses on hippocampal long-term potentiation have been studied, indicating possible neurophysiological impacts (Matthies, Staak, & Krug, 1996).

  • A novel α-1,3-Fucosyltransferase from Bacteroides gallinaceum has been identified and utilized in engineered E. coli for efficient 3-FL production (Chen et al., 2022).

  • A study described the synthesis of 3′-fucosyllactose (3′FL) using a novel recombinant α-L-fucosidase from Pedobacter sp., highlighting its potential in producing fucosylated compounds with prebiotic effects (Shi et al., 2020).

  • Multi-level metabolic engineering strategies have been applied in E. coli for high-titer biosynthesis of 3-FL, providing insights into microbial cell factory design for oligosaccharide production (Li et al., 2022).

Mechanism of Action

3-FL naturally occurs in breast milk and increases roughly over the course of lactation with a nonnegligible content, and plays an irreplaceable role in human milk and delivers functional properties to newborns .

Safety and Hazards

According to the safety evaluation, 3-FL shows no acute oral toxicity, genetic toxicity, and subchronic toxicity . It has been approved as generally recognized as safe (GRAS) . The anticipated daily intake of 3-FL from the novel food at the maximum proposed use levels is unlikely to exceed the intake level of breastfed infants on a body weight basis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Fucosyllactose involves the enzymatic transfer of a fucose residue to lactose.", "Starting Materials": [ "Lactose", "Fucose", "UDP-Galactose" ], "Reaction": [ "Lactose is first activated by UDP-Galactose to form UDP-Galactose-Lactose.", "The fucose residue is then transferred to UDP-Galactose-Lactose by the enzyme alpha-1,3-fucosyltransferase.", "The resulting product is 3-Fucosyllactose." ] }

CAS No.

41312-47-4

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10-,11+,12-,13-,14+,15+,16+,17-,18-/m0/s1

InChI Key

OVYANALZSAYBOJ-XOGIJULASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Synonyms

Galβ1-4(Fucα1-3)Glc

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and weight of 3-fucosyllactose?

A1: this compound is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q2: How is 3-FL structurally distinct from 2'-fucosyllactose (2′-FL)?

A2: Both are fucosylated HMOs, but they differ in the glycosidic linkage of fucose to the lactose core. In 3-FL, fucose is linked to the third carbon of glucose (α1-3 linkage), whereas in 2′-FL, it's linked to the second carbon of galactose (α1-2 linkage). This structural difference significantly impacts their utilization by different bacterial species [, , , , ].

Q3: What analytical techniques are used to characterize and quantify 3-FL?

A3: Several techniques are employed, including:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method efficiently separates and quantifies 3-FL and other HMOs in various matrices like infant formula and adult nutritional products [, , ].
  • High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC is widely used for analyzing and quantifying oligosaccharides, including 3-FL [, , , , , ].
  • Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS): This high-resolution technique provides accurate identification and quantification of HMOs, including 3-FL, in complex biological samples [].
  • 1H-Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This method helps identify and characterize oligosaccharides like 3-FL in biological samples like camel milk and colostrum []. It can also be used to study the metabolic fate of HMOs, including the consumption patterns of 3-FL, in infants [].

Q4: How does 3-FL interact with its target in the gut?

A4: 3-FL, being indigestible by human enzymes, reaches the colon intact and acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium species [, , , , , ]. This selective utilization is attributed to the presence of specific enzymes, like α-L-fucosidases, in certain bacterial strains that can break down 3-FL [, , , , ].

Q5: Does 3-FL influence the gut microbiota differently than other HMOs?

A5: Yes, different HMOs, including 3-FL, exhibit distinct fermentation patterns by infant gut microbiota. Compared to galacto-oligosaccharides (GOS)/inulin, 3-FL shows delayed utilization, enriching Bacteroides and Enterococcus species. This contrasts with the rapid fermentation of lacto-N-triaose II (LNT2), which favors Collinsella and Bifidobacterium species [].

Q6: How does 3-FL affect susceptibility to diseases like Necrotizing Enterocolitis (NEC)?

A7: Studies using murine models of NEC demonstrate that 3-FL, along with other HMOs like 2′-FL and lacto-N-tetraose (LNT), can mitigate intestinal injury and promote intestinal cell proliferation [, ]. This suggests a potential role for 3-FL in protecting preterm infants against NEC, though the exact mechanisms require further investigation [, ].

Q7: How is 3-FL produced for research and commercial applications?

A7: 3-FL can be produced through:

  • Enzymatic synthesis: Utilizing specific enzymes, such as α-1,3-fucosyltransferases, to catalyze the transfer of fucose from a donor molecule to lactose [, , ].
  • Engineered microbial cell factories: Employing genetically modified microorganisms, such as Escherichia coli and Bacillus subtilis, to produce 3-FL from simple sugars [, , , , ]. Metabolic engineering strategies are employed to optimize the production of 3-FL in these microbial systems [, ].

Q8: What are the potential applications of 3-FL?

A8: Given its prebiotic properties and potential health benefits, 3-FL is primarily considered a valuable ingredient for:

  • Infant formula: Supplementing infant formula with 3-FL aims to mimic the composition and beneficial effects of human milk, potentially promoting a healthy gut microbiota and reducing the risk of infections [, , , , ].
  • Adult nutritionals: 3-FL may offer prebiotic benefits and support gut health in adults, leading to its incorporation in adult nutritional products [].

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